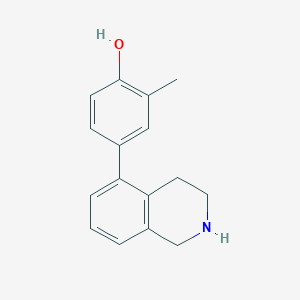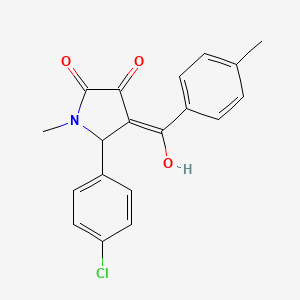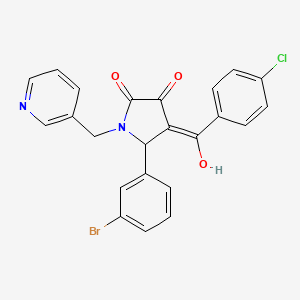![molecular formula C23H25N3O7 B5309132 N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine](/img/structure/B5309132.png)
N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine, also known as MNA-715, is a synthetic peptide that has gained significant attention in scientific research due to its potential therapeutic applications. This peptide belongs to the class of acryloyl peptides and is known for its ability to inhibit the activity of enzymes that play a crucial role in the progression of certain diseases.
作用機序
N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine works by inhibiting the activity of enzymes that are involved in the degradation of extracellular matrix proteins, such as MMPs. These enzymes play a crucial role in the progression of various diseases, including cancer and inflammatory diseases. By inhibiting the activity of these enzymes, N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine prevents the degradation of extracellular matrix proteins and reduces the progression of these diseases.
Biochemical and Physiological Effects:
N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine inhibits the activity of MMPs and reduces the invasion and migration of cancer cells. In animal models of rheumatoid arthritis, N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine has been shown to reduce joint inflammation and damage. Furthermore, N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine has been shown to have a low cytotoxicity profile, indicating its potential as a safe and effective therapeutic agent.
実験室実験の利点と制限
One of the major advantages of N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine is its ability to inhibit the activity of enzymes that play a crucial role in the progression of various diseases. This makes it a promising therapeutic agent for the treatment of cancer, inflammatory diseases, and other diseases that involve the degradation of extracellular matrix proteins. However, one of the limitations of N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine is its high cost of synthesis, which may limit its widespread use in research.
将来の方向性
There are several future directions for the research on N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine. One of the major areas of research is in the development of more efficient and cost-effective synthesis methods. This would make N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine more accessible for research and potentially for clinical use. Another area of research is in the identification of other enzymes that N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine can inhibit, which could expand its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine in clinical trials for the treatment of various diseases.
合成法
The synthesis of N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine involves the use of solid-phase peptide synthesis (SPPS) technique. This technique involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The process involves the protection of the amino and carboxyl groups of the amino acids to prevent unwanted reactions and the removal of these protecting groups after peptide bond formation. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure and homogeneous peptide.
科学的研究の応用
N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine has shown promising results in inhibiting the activity of matrix metalloproteinases (MMPs). MMPs are enzymes that play a crucial role in the invasion and metastasis of cancer cells. Inhibition of MMP activity by N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine has been shown to reduce the growth and invasion of cancer cells in vitro and in vivo.
Another area of research is in the treatment of inflammatory diseases, such as rheumatoid arthritis. N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine has been shown to inhibit the activity of enzymes that are involved in the degradation of extracellular matrix proteins, which are important components of joint tissues. Inhibition of these enzymes by N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine has been shown to reduce joint inflammation and damage in animal models of rheumatoid arthritis.
特性
IUPAC Name |
2-[[(E)-2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O7/c1-14(2)11-20(23(29)30)25-22(28)19(13-15-5-4-6-17(12-15)26(31)32)24-21(27)16-7-9-18(33-3)10-8-16/h4-10,12-14,20H,11H2,1-3H3,(H,24,27)(H,25,28)(H,29,30)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGWOQYCBWREKM-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)O)NC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(cyclopropylcarbonyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5309060.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile](/img/structure/B5309061.png)
![[4-benzyl-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidin-4-yl]methanol](/img/structure/B5309064.png)



![2-{2-[4-(benzyloxy)-3-ethoxyphenyl]vinyl}-8-quinolinol](/img/structure/B5309087.png)

![3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one](/img/structure/B5309093.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5309101.png)
![5-(2-chlorobenzylidene)-2-[4-(diphenylmethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5309112.png)
![N-(2-[5-(4-chlorophenyl)-2-furyl]-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5309115.png)
![2-(2,3-dimethylphenoxy)-N-{2-[methyl(methylsulfonyl)amino]ethyl}acetamide](/img/structure/B5309123.png)
![methyl 4-(4-chlorophenyl)-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5309124.png)